5-(4,5,6,7-Tetrahydro-1H-benzimidazol-2-yl)pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4,5,6,7-Tetrahydro-1H-benzimidazol-2-yl)pentanenitrile is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and material science . The structure of this compound consists of a benzimidazole ring fused with a tetrahydro ring and a pentanenitrile group, making it a unique and versatile compound.
Vorbereitungsmethoden
The synthesis of 5-(4,5,6,7-Tetrahydro-1H-benzimidazol-2-yl)pentanenitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1,2-diaminobenzene with a suitable nitrile compound in the presence of a catalyst can lead to the formation of the benzimidazole ring . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Chemischer Reaktionen
5-(4,5,6,7-Tetrahydro-1H-benzimidazol-2-yl)pentanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of benzimidazole derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-(4,5,6,7-Tetrahydro-1H-benzimidazol-2-yl)pentanenitrile has numerous scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer, antimicrobial, and antiviral agent . In biology, it is used as a probe to study enzyme interactions and cellular pathways . In the field of material science, it is explored for its potential use in the development of novel materials with unique properties . Additionally, it has applications in agriculture as a pesticide or herbicide .
Wirkmechanismus
The mechanism of action of 5-(4,5,6,7-Tetrahydro-1H-benzimidazol-2-yl)pentanenitrile involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or proteins involved in disease progression . For example, it may bind to the active site of an enzyme, preventing its normal function and thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
5-(4,5,6,7-Tetrahydro-1H-benzimidazol-2-yl)pentanenitrile can be compared with other benzimidazole derivatives, such as 2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole and 1-(2-(1H-benzimidazol-1-yl)ethyl)-1H-benzimidazole . These compounds share a similar core structure but differ in their functional groups and side chains, which can influence their chemical properties and applications . The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Eigenschaften
CAS-Nummer |
87896-17-1 |
---|---|
Molekularformel |
C12H17N3 |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
5-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)pentanenitrile |
InChI |
InChI=1S/C12H17N3/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h1-8H2,(H,14,15) |
InChI-Schlüssel |
SGMCXJOVPXIXMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)NC(=N2)CCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.